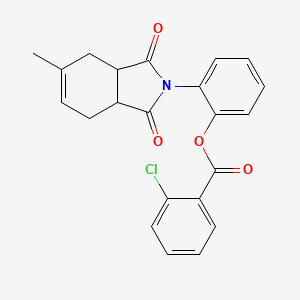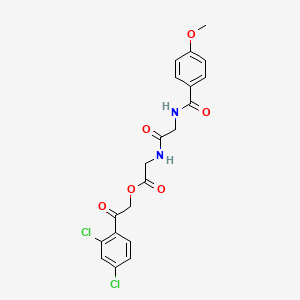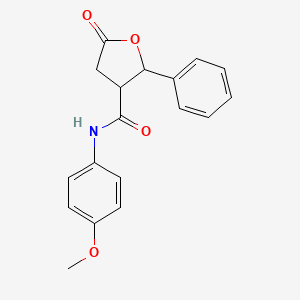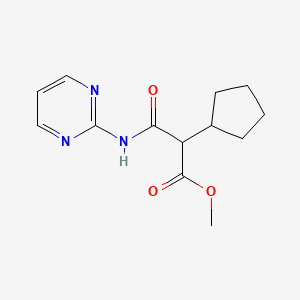![molecular formula C19H16ClNO3 B4008033 1-allyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4008033.png)
1-allyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
Descripción general
Descripción
The compound "1-allyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one" is an organic molecule that belongs to the class of indole derivatives. Indole derivatives are notable for their wide range of biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of indole derivatives often involves complex reactions that introduce various functional groups to the indole core. For instance, the synthesis and structural characterization of N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones, which share a similar structural framework with our compound of interest, demonstrates the intricate steps required to achieve the desired molecular architecture, including reactions that form the oxoethyl and hydroxy functionalities in the indole backbone (Becerra et al., 2020).
Molecular Structure Analysis
The molecular structure of indole derivatives, including our compound, is characterized by the presence of the indole ring—a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The specific substituents attached to this core structure, such as the allyl, chlorophenyl, and oxoethyl groups, significantly influence the compound's reactivity and physical properties. X-ray crystallography and NMR spectroscopy are commonly used techniques for determining the precise molecular geometry and the arrangement of these substituents.
Chemical Reactions and Properties
Indole derivatives can participate in a variety of chemical reactions, including N-alkylation, cycloadditions, and electrophilic substitutions. The specific functional groups present in "1-allyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one" suggest that it may undergo reactions typical of allylic and aromatic compounds, such as allylic substitutions and aromatic electrophilic substitutions. These reactions can be utilized to further modify the compound or introduce new functional groups (Kamijo & Yamamoto, 2003).
Aplicaciones Científicas De Investigación
Electrophilic Reactivities and Catalysis Research on related allyl compounds has explored their electrophilic reactivities, which is crucial for understanding how they interact in various chemical environments. The study of electrophilic reactivities of triarylallyl cations, for instance, provides insights into their potential as intermediates in catalytic processes or organic synthesis, potentially offering a framework for the application of 1-allyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in similar contexts (Mayr, Fichtner, & Ofial, 2002).
High-Temperature Water Reactions Exploring the behavior of allyl compounds in high-temperature water reveals their diverse product distributions, a factor that could influence the use of 1-allyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in green chemistry and environmentally benign synthesis routes (Bagnell et al., 1996).
Molecular Synthesis The synthesis and reactivity studies of cis-dimethyl(η1-allyl)gold(III) complexes highlight the intricate reactivities and potential synthetic applications of allyl-containing compounds. This research can guide the development of methodologies for producing complex molecules incorporating the structural motif of 1-allyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one (Sone et al., 1995).
Transposition and Isomerization Investigations into the rhenium-catalyzed transposition of allylic alcohols present a method for regio- and stereocontrolled synthesis, which could apply to compounds like 1-allyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one for the development of precisely configured organic molecules (Herrmann et al., 2010).
Liquid Crystalline Polymers The synthesis of mesogenic compounds for preparing nematic main-chain segmented polymers could inform the development of new materials based on the structure of 1-allyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, leveraging the compound's potential for inducing specific physical properties in polymers (Acierno et al., 2004).
Propiedades
IUPAC Name |
3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-enylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-2-11-21-16-6-4-3-5-15(16)19(24,18(21)23)12-17(22)13-7-9-14(20)10-8-13/h2-10,24H,1,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFITTKCFGEHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-8-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2,8-diazaspiro[5.5]undecane](/img/structure/B4007968.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B4007978.png)
![methyl 2-{[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]amino}benzoate](/img/structure/B4007981.png)
![1,1'-(dibenzo[b,d]furan-2,8-diyldisulfonyl)dipiperidine](/img/structure/B4007985.png)

![5-(aminomethyl)-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4007995.png)


![4-chloro-N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4008012.png)
![N-(tert-butyl)-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4008017.png)
![N-[4-acetyl-5-methyl-5-(2-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4008020.png)
![5-(5-bromo-2-furyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4008038.png)
